2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
CAS No.: 27199-42-4
Cat. No.: VC7864657
Molecular Formula: C13H8ClN3O
Molecular Weight: 257.67 g/mol
* For research use only. Not for human or veterinary use.
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine - 27199-42-4](/images/structure/VC7864657.png)
Specification
CAS No. | 27199-42-4 |
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Molecular Formula | C13H8ClN3O |
Molecular Weight | 257.67 g/mol |
IUPAC Name | 5-(2-chlorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C13H8ClN3O/c14-10-6-2-1-5-9(10)13-16-12(17-18-13)11-7-3-4-8-15-11/h1-8H |
Standard InChI Key | NGKWCJCCZGCLID-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=N3)Cl |
Canonical SMILES | C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=N3)Cl |
Introduction
Structural Features and Molecular Conformation
The core structure of 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine consists of three fused components:
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Pyridine ring: A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient character and hydrogen-bonding capabilities.
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1,2,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and dipole moment.
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2-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the ortho position, influencing steric and electronic interactions.
In analogous compounds, such as the dihydro-1,3,4-oxadiazole derivative studied by Rakesh et al. , the oxadiazole and pyridine rings exhibit a dihedral angle of 11.91°, while the chlorophenyl group adopts a near-perpendicular orientation (86.86° relative to the oxadiazole ring). This spatial arrangement minimizes steric clashes and facilitates intermolecular interactions, such as π–π stacking (centroid distances ≈3.73 Å) .
Table 1: Hypothesized Bond Lengths and Angles for 2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a two-step protocol:
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Oxadiazole Ring Formation:
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Purification:
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Recrystallization from ethanol or acetonitrile to achieve >95% purity.
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Yields range from 60–75%, depending on reaction optimization.
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Industrial-Scale Considerations
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Continuous Flow Reactors: Enhance reaction efficiency and reduce byproducts.
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Green Chemistry Metrics: Solvent recovery systems and catalytic recycling to minimize waste.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atom on the phenyl ring undergoes substitution with nucleophiles (e.g., methoxide, amines) under SNAr conditions:
Major Products: Methoxy- or amino-substituted derivatives.
Oxidation and Reduction
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Oxidation: The oxadiazole ring resists oxidation, but side-chain modifications (e.g., methyl groups) can be targeted.
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Reduction: LiAlH4 selectively reduces the oxadiazole to a diamino intermediate, altering ring aromaticity.
Biological and Material Science Applications
Medicinal Chemistry
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Antimicrobial Activity: Analogous oxadiazole-pyridine hybrids inhibit bacterial DNA gyrase (IC50 ≈2–5 μM) .
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Anticancer Potential: Pyridine moieties enhance intercalation with DNA, while chlorophenyl groups improve membrane permeability.
Materials Science
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Organic Semiconductors: The conjugated system exhibits a bandgap of ~3.1 eV, suitable for optoelectronic applications.
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Coordination Chemistry: Pyridine nitrogen coordinates to transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.
Physicochemical Properties
Table 2: Predicted Physicochemical Data
Property | Value | Method of Estimation |
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Molecular Weight | 257.68 g/mol | Empirical formula (C₁₃H₈ClN₃O) |
LogP (Partition Coefficient) | 2.8 ±0.3 | ChemAxon Calculator |
Aqueous Solubility | 0.12 mg/mL (25°C) | QSPR Models |
Melting Point | 168–172°C | Differential Scanning Calorimetry (DSC) |
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